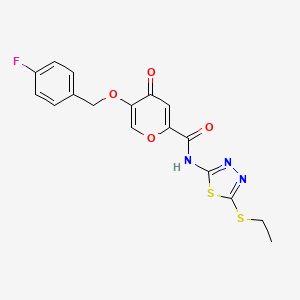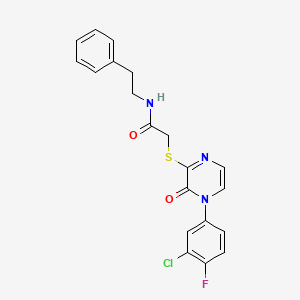
4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H17N3O3S2 and its molecular weight is 375.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a compound with potential relevance in the synthesis of heterocyclic compounds, an area of significant interest in medicinal chemistry and materials science. Research efforts have been focused on exploring efficient synthetic routes and chemical transformations involving benzothiazole derivatives. For instance, Darweesh et al. (2016) reported on the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, highlighting the versatility of these scaffolds in creating novel pyrimidine, isoxazole, and pyrazole heterocycles pendent to benzothiazole and benzimidazole ring systems (Ahmed F Darweesh, Ahmed E. M. Mekky, A. Salman, A. Farag, 2016). Such methods underscore the potential of this compound as a building block in synthetic chemistry.
Biological and Pharmacological Applications
The structural motif of benzothiazoles, including derivatives like this compound, is known for its broad range of biological activities. Waghmare et al. (2013) synthesized and evaluated the in-vitro anticancer activity of novel heterocycles containing benzothiazoles fused with pyrimidines and pyrazoles, demonstrating significant activity against various cancer cell lines (G. S. Waghmare, A. B. Chidrawar, V. Bhosale, G. Shendarkar, S. V. Kuberkar, 2013). This suggests that modifications of the benzothiazole core, as seen in this compound, can lead to potent anticancer agents.
Anticorrosion Applications
Additionally, benzothiazole derivatives have been studied for their corrosion inhibition properties. Hu et al. (2016) investigated the corrosion inhibiting effect of benzothiazole derivatives against steel in acidic solutions, finding that these compounds offered significant protection, potentially through adsorption onto surfaces (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, Hailin Zhu, Li Jun, Li Chao, D. Cao, 2016). This highlights another valuable application area for this compound, extending its utility beyond pharmaceuticals to materials science.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-11-4-9-14-15(10-11)24-17(18-14)19-16(21)12-5-7-13(8-6-12)25(22,23)20(2)3/h4-10H,1-3H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEUVGVJVOCFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole](/img/structure/B2673920.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2673921.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2673927.png)
![N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2673930.png)


![2,4-Dichlorophenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2673933.png)
![Ethyl 2-{2-[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2673936.png)

acetonitrile](/img/structure/B2673940.png)


